molecular formula C31H31ClN6O2 B2654354 4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902964-67-4

4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2654354
CAS RN: 902964-67-4
M. Wt: 555.08
InChI Key:
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Description

4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C31H31ClN6O2 and its molecular weight is 555.08. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of novel 1,2,4-triazole derivatives, including compounds structurally related to triazoloquinazolinones, have been documented. These compounds were found to possess good or moderate activities against various test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Antihistaminic Activity

Research into 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones has shown potential H1-antihistaminic activity. These compounds were evaluated for their ability to protect against histamine-induced bronchoconstriction in guinea pigs. One of the synthesized compounds demonstrated potency comparable to chlorpheniramine maleate, a reference drug, with minimal sedative effects, indicating a promising avenue for new H1-antihistamines with fewer side effects (Gobinath et al., 2015).

Quality Control and Antimalarial Potential

A leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones was developed with a focus on quality control methods, indicating its promise as an antimalarial agent. This suggests the compound's utility in antimalarial research and the importance of rigorous quality control in its development (Danylchenko et al., 2018).

Novel Synthesis Approaches

Studies have also explored new methods for synthesizing triazoloquinazolinone derivatives. These synthetic approaches are crucial for developing new pharmaceuticals and understanding the structural and functional relationships of complex organic compounds (Chern et al., 1988).

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39ClN6O2/c1-21-11-12-22(2)27(19-21)35-15-17-36(18-16-35)29(39)14-13-28-33-34-31-37(20-23-7-3-5-9-25(23)32)30(40)24-8-4-6-10-26(24)38(28)31/h3,5,7,9,11-12,19,24,26,31,34H,4,6,8,10,13-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZMIDSOZZYMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NNC4N3C5CCCCC5C(=O)N4CC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

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